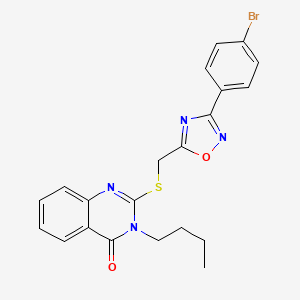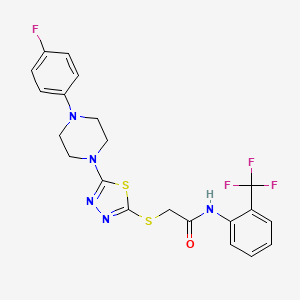
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups including a piperazine ring, a thiadiazole ring, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps. One possible method for the synthesis of piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step could be an aza-Michael addition .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The piperazine ring provides a basic nitrogen atom, the thiadiazole ring introduces sulfur and nitrogen atoms, and the trifluoromethyl group adds a highly electronegative fluorine atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the piperazine ring might undergo reactions at the nitrogen atom, and the trifluoromethyl group could participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Antitumor Activity : Research has shown that certain derivatives of 1,3,4-thiadiazole amide, which include structures similar to the chemical , have been synthesized and evaluated for their antiproliferative activity. These compounds demonstrated significant antitumor activities, particularly against human esophageal cancer cells, surpassing the effects of traditional drugs like 5-fluorouracil (Xin et al., 2018).
Antibacterial Applications : Compounds containing elements of the 1,3,4-thiadiazole structure have been synthesized and found to exhibit notable antibacterial activities. For instance, certain derivatives displayed effective antibacterial properties against pathogens like Xanthomonas campestris and tobacco mosaic virus (Xia, 2015).
Synthesis and Antimicrobial Evaluation : Another study focused on synthesizing various derivatives of thiadiazoles, revealing their potential as antimicrobial agents. Such compounds have been shown to possess potent antibacterial and antifungal activities, with some derivatives demonstrating significant inhibition against a range of microbes (Ram et al., 2016).
Other Potential Applications
Microwave Assisted Synthesis and Biological Activities : There has been research into the microwave-assisted synthesis of hybrid molecules derived from compounds similar to the 1,3,4-thiadiazole structure. These compounds have been evaluated for their antimicrobial activities, with several demonstrating excellent activity (Menteşe et al., 2013).
Local Anesthetic Activities : Some studies have explored the synthesis of 2-aminothiazole/thiadiazole analogs, akin to the chemical structure , for their local anesthetic activities. These studies revealed that certain derivatives exhibited promising local anesthetic effects (Badiger et al., 2012).
Propiedades
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N5OS2/c22-14-5-7-15(8-6-14)29-9-11-30(12-10-29)19-27-28-20(33-19)32-13-18(31)26-17-4-2-1-3-16(17)21(23,24)25/h1-8H,9-13H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZVASMXMJJQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

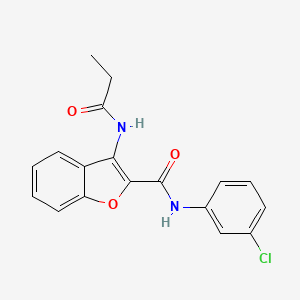
![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)

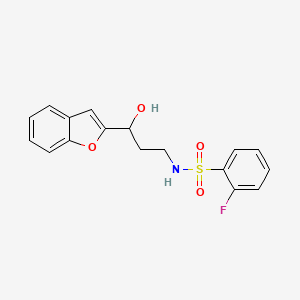
![N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2515061.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)
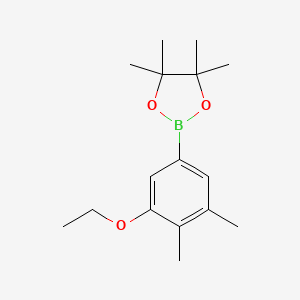

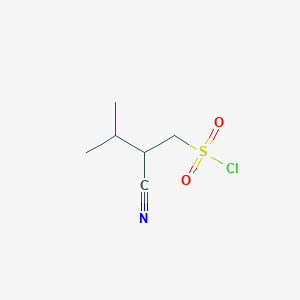
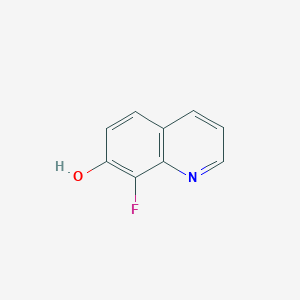
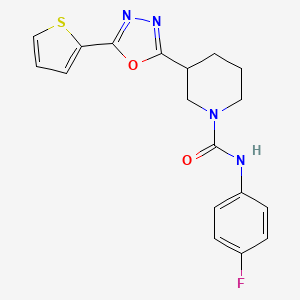
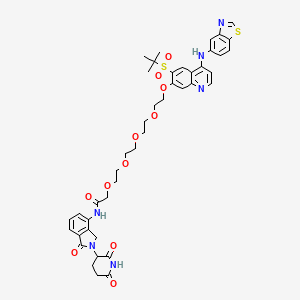
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)
